molecular formula C13H9IN2 B3148393 3-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 64413-90-7

3-Iodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3148393
CAS No.: 64413-90-7
M. Wt: 320.13 g/mol
InChI Key: KLJAGDQRQYYPTA-UHFFFAOYSA-N
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Description

3-Iodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a phenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with acetophenone, followed by iodination. One efficient method involves the use of iodine and a catalytic amount of [BMIM]PF6 under ultrasound irradiation at 30–35°C for 2.5 hours . This method offers higher yields, shorter reaction times, and milder reaction conditions compared to traditional heating methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-Iodo-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the iodine atom at the 3-position.

    3-Bromo-2-phenylimidazo[1,2-a]pyridine: Contains a bromine atom instead of iodine.

    2-Methylimidazo[1,2-a]pyridine: Contains a methyl group instead of a phenyl group.

Uniqueness

The presence of the iodine atom at the 3-position in 3-Iodo-2-phenylimidazo[1,2-a]pyridine imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-iodo-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJAGDQRQYYPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treat a solution of 2-phenylimidazo[1,2-a]pyridine (50 mg, 0.257 mmol) in acetonitrile (1.25 mL) with N-iodosuccinimide (NIS) (69 mg, 0.309 mmol) at room temperature for 5 hours. Dilute the mixture with ether (10 mL), wash with a saturated aqueous solution of NaHCO3 (15 mL) and NaHSO3 (40%, 15 mL), dry (Na2SO4) and concentrate in vacuo. A yellow solid is obtained, 80 mg, 97% yield. MS(ES+): m/z=321.0 (M+H)+
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-phenylimidazo[1,2-a]pyridine
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3-Iodo-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 3
3-Iodo-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 4
3-Iodo-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 5
3-Iodo-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 6
3-Iodo-2-phenylimidazo[1,2-a]pyridine

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